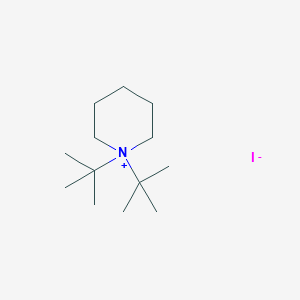
1,1-Di-tert-butylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-tert-butylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C13H28IN. This compound is characterized by the presence of a piperidine ring substituted with two tert-butyl groups and an iodide anion. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,1-di-tert-butylpiperidine with methyl iodide. The reaction typically involves the following steps:
Starting Material: 1,1-di-tert-butylpiperidine.
Reagent: Methyl iodide.
Solvent: Anhydrous acetone or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 1,1-di-tert-butylpiperidine and methyl iodide.
Reactor Setup: Continuous flow reactors or batch reactors.
Purification: The product is purified through recrystallization or distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di-tert-butylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
1,1-Di-tert-butylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium salts.
Mécanisme D'action
The mechanism of action of 1,1-Di-tert-butylpiperidin-1-ium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,1-Di-tert-butylpiperidin-1-ium iodide can be compared with other quaternary ammonium salts such as:
Tetramethylammonium iodide: Similar in structure but with four methyl groups instead of tert-butyl groups.
Tetraethylammonium iodide: Contains four ethyl groups.
Tetrapropylammonium iodide: Contains four propyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where steric effects are crucial.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in various fields of study.
Propriétés
Numéro CAS |
105938-84-9 |
|---|---|
Formule moléculaire |
C13H28IN |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
1,1-ditert-butylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H28N.HI/c1-12(2,3)14(13(4,5)6)10-8-7-9-11-14;/h7-11H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
ZPTGXDMWMYGVPA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[N+]1(CCCCC1)C(C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



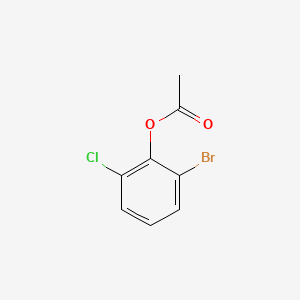


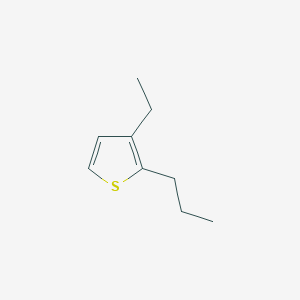
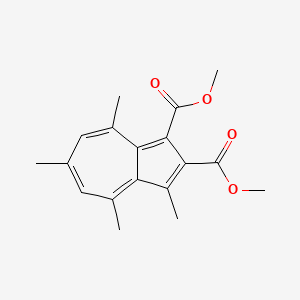
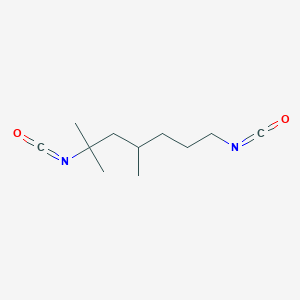
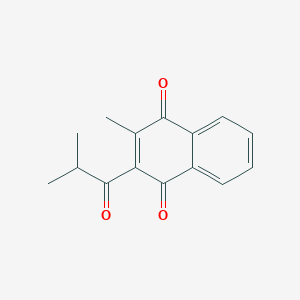
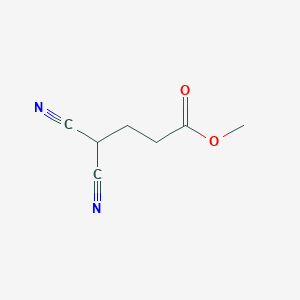


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
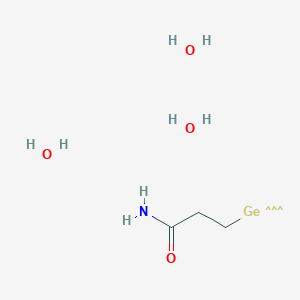
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
